

Spectroscopic Profile of Methyl Benzimidazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	METHYL BENZIMIDAZOLE-5-CARBOXYLATE
Cat. No.:	B126991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl Benzimidazole-5-carboxylate** (CAS No. 26663-77-4), a key intermediate in the synthesis of various bioactive molecules.^[1] The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of **Methyl Benzimidazole-5-carboxylate** are crucial for its application in drug discovery and development. The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, publicly available spectrum for Methyl 1H-benzimidazole-5-carboxylate is not readily found, data for the precursor, 1H-Benzimidazole-5-carboxylic acid, provides a useful reference for the benzimidazole core. In deuterated dimethyl sulfoxide (DMSO-d₆), the aromatic protons of the benzimidazole ring typically appear in the downfield region of the spectrum. The proton attached to the nitrogen atom of the imidazole ring is characteristically deshielded and appears as a broad singlet at approximately 12.0-13.6 ppm.

¹³C NMR Data for 1H-Benzimidazole-5-carboxylic acid (DMSO):[2]

Chemical Shift (δ) ppm	Assignment
168.47	Carboxylic Acid Carbon (C=O)
144.83	Aromatic Carbon
125.10	Aromatic Carbon
123.74	Aromatic Carbon
118.13	Aromatic Carbon
115.12	Aromatic Carbon

Note: The chemical shifts for **Methyl Benzimidazole-5-carboxylate** are expected to be similar for the benzimidazole ring carbons, with the addition of signals for the methyl ester group.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of a benzimidazole derivative provides key information about its functional groups. For **Methyl Benzimidazole-5-carboxylate**, the following characteristic absorption bands are expected.

Wavenumber (cm^{-1})	Assignment
~3400-3200 (broad)	N-H stretch of the imidazole ring
~3100-3000	Aromatic C-H stretch
~1720-1700	C=O stretch of the methyl ester
~1620-1580	C=N and C=C stretching vibrations of the benzimidazole ring
~1300-1200	C-O stretch of the ester

Table 3: Mass Spectrometry (MS) Data

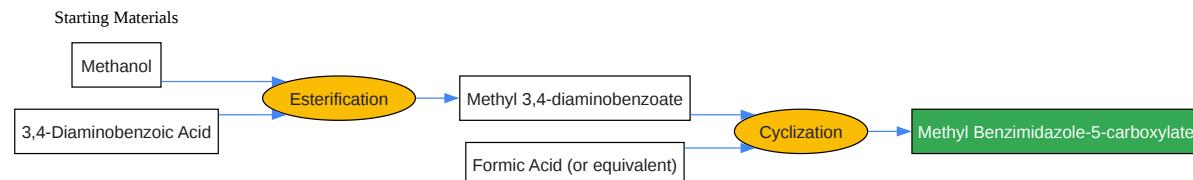
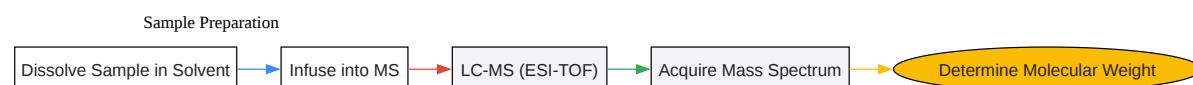
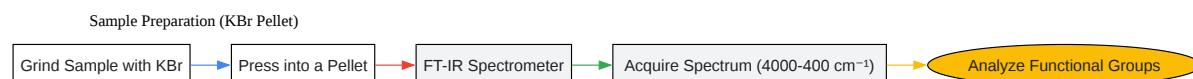
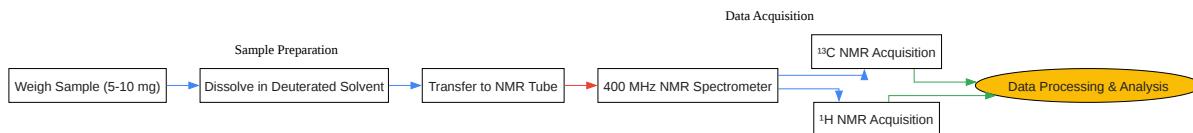
Mass spectrometry confirms the molecular weight of the compound. For **Methyl Benzimidazole-5-carboxylate**, the expected molecular ion peak is observed.

m/z	Assignment
176.17	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy





Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is typically used for recording ¹H and ¹³C NMR spectra.

Sample Preparation:

- Accurately weigh 5-10 mg of the **Methyl Benzimidazole-5-carboxylate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube and ensure it is clean before insertion into the spectrometer.

Data Acquisition:

- ¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Benzimidazole-5-carboxylate | 26663-77-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Benzimidazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126991#spectroscopic-data-of-methyl-benzimidazole-5-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com